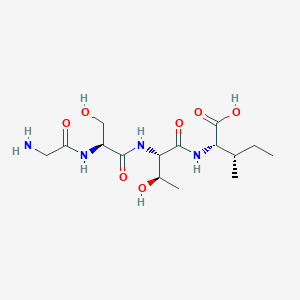
Glycyl-L-seryl-L-threonyl-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-seryl-L-threonyl-L-isoleucine is a tetrapeptide composed of the amino acids glycine, L-serine, L-threonine, and L-isoleucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-threonyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
Glycyl-L-seryl-L-threonyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of serine and threonine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated peptides, reduced peptides, and substituted derivatives with modified side chains.
科学的研究の応用
Glycyl-L-seryl-L-threonyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Glycyl-L-seryl-L-threonyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like metabolism, growth, and immune response. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
類似化合物との比較
Similar Compounds
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: A related oligopeptide with additional amino acids, studied for its biological activities.
Uniqueness
Glycyl-L-seryl-L-threonyl-L-isoleucine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic applications.
特性
CAS番号 |
798540-15-5 |
|---|---|
分子式 |
C15H28N4O7 |
分子量 |
376.41 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-4-7(2)11(15(25)26)18-14(24)12(8(3)21)19-13(23)9(6-20)17-10(22)5-16/h7-9,11-12,20-21H,4-6,16H2,1-3H3,(H,17,22)(H,18,24)(H,19,23)(H,25,26)/t7-,8+,9-,11-,12-/m0/s1 |
InChIキー |
ZKBSLXCMJSXOQJ-RWRJDSDZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
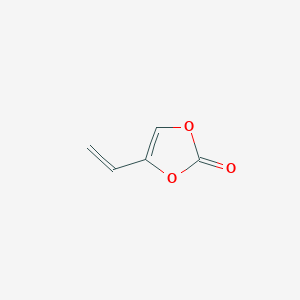
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
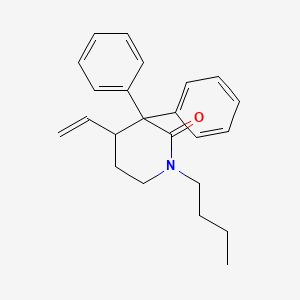
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
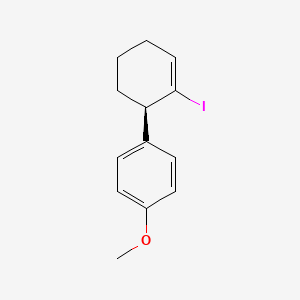

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
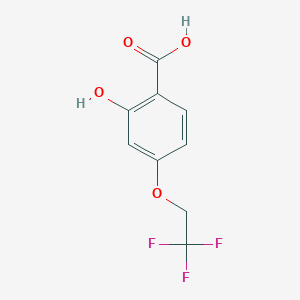
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
